S-(2-Thiazolyl)-L-cysteine
Overview
Description
S-(2-Thiazolyl)-L-cysteine is a compound that features a thiazole ring attached to the amino acid L-cysteine. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. L-cysteine is a naturally occurring amino acid that contains a thiol group. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Thiazolyl)-L-cysteine typically involves the reaction of L-cysteine with a thiazole derivative. One common method is the condensation of L-cysteine with 2-bromo-thiazole under basic conditions. The reaction proceeds through the nucleophilic substitution of the bromine atom by the thiol group of L-cysteine, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: S-(2-Thiazolyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated thiazoles and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
S-(2-Thiazolyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(2-Thiazolyl)-L-cysteine involves its interaction with various molecular targets. The thiol group in L-cysteine can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The thiazole ring can interact with metal ions, influencing enzyme activity and other biochemical processes. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
S-(2-Thiazolyl)-L-cysteine can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness: this compound is unique due to its combination of a thiazole ring and an amino acid, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-2-amino-3-(1,3-thiazol-2-ylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-4(5(9)10)3-12-6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLKXPBISVARU-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431462 | |
Record name | S-(2-Thiazolyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405150-20-1 | |
Record name | S-(2-Thiazolyl)-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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